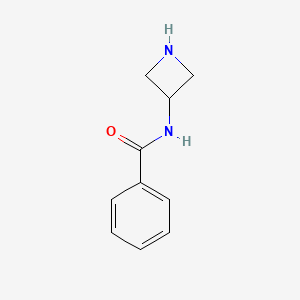

N-(azetidin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(azetidin-3-yl)benzamide is a compound that features a benzamide group attached to an azetidine ring Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)benzamide typically involves the reaction of 3-aminoazetidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform at low temperatures (0-5°C) to ensure controlled addition and high yield .

Industrial Production Methods: Industrial production of benzamide derivatives often employs green chemistry principles. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst like diatomite earth immobilized with ionic liquid and zirconium tetrachloride . This method is efficient, eco-friendly, and provides high yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of N-(azetidin-3-yl)benzoic acid.

Reduction: Formation of N-(azetidin-3-yl)benzylamine.

Substitution: Formation of N-(alkylazetidin-3-yl)benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(azetidin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacological agent, particularly as a dopamine antagonist.

Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-(azetidin-3-yl)benzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This interaction can modulate neurotransmitter levels and influence various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with different reactivity and applications.

N-(1-benzhydryl-azetidin-3-yl)-benzamide: A derivative with similar structural features but different pharmacological properties.

Uniqueness: N-(azetidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both the azetidine ring and benzamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Biologische Aktivität

N-(azetidin-3-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features an azetidine ring and a benzamide moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for developing therapeutic agents.

Target Interactions:

this compound has been investigated for its interactions with several biological targets. It shows promise as a dopaminergic antagonist , which may have implications for treating neurological disorders. Additionally, it has been linked to antimicrobial and antifungal activities, indicating its potential utility in combating infections.

Biochemical Pathways:

Research has indicated that related azetidine derivatives exhibit anti-tubercular activity against Mycobacterium tuberculosis, suggesting that this compound could have similar effects . The compound's structural features allow it to participate in various biochemical pathways, including those involved in cell signaling and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, with some derivatives achieving an IC50 value of less than 1 µg/mL against Mycobacterium tuberculosis in vitro .

| Compound | Target Pathogen | IC50 (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | < 1 |

| Related Azetidine Derivative | Various Bacteria | Varies |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Some derivatives have shown promising cytotoxic effects, highlighting their potential as anticancer agents .

| Cell Line | Compound | Concentration (µM) | Anti-proliferative Activity (µM) |

|---|---|---|---|

| MCF-7 | 1b | 100 | 18.24 ± 7.62 |

| PC-3 | 1b | 100 | 45.81 ± 1.10 |

Case Studies and Research Findings

- Antitubercular Activity Study : A study synthesized various azetidine derivatives, including this compound, which were tested for their anti-tubercular properties. The results indicated that several compounds showed significant activity against Mycobacterium tuberculosis, with some exhibiting low cytotoxicity against human cancer cell lines .

- Dopaminergic Antagonism : In another investigation, the compound was assessed for its ability to act as a dopaminergic antagonist. The findings suggest that it could potentially modulate dopaminergic signaling pathways, which are crucial in various neurological conditions.

- Structure-Activity Relationship (SAR) : Research focused on the SAR of azetidine amides revealed that modifications to the azetidine ring can enhance biological activity. For instance, replacing certain functional groups led to improved potency against cancer cell lines while maintaining selectivity for specific molecular targets .

Eigenschaften

IUPAC Name |

N-(azetidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYOGWIZRCQGOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.